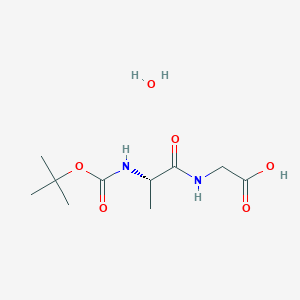
tert-Butyloxycarbonyl-alanyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyloxycarbonyl-alanyl-glycine, commonly known as Boc-Ala-Gly-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is used as a building block in the synthesis of peptides and proteins.
Wirkmechanismus
Boc-Ala-Gly-OH does not have any specific mechanism of action as it is a building block in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various mechanisms of action depending on their structure and function. For example, angiotensin synthesized using Boc-Ala-Gly-OH acts as a vasoconstrictor by binding to angiotensin receptors in the blood vessels.
Biochemical and Physiological Effects:
Boc-Ala-Gly-OH does not have any biochemical or physiological effects as it is not a bioactive molecule. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various biochemical and physiological effects depending on their structure and function. For example, enkephalins synthesized using Boc-Ala-Gly-OH act as endogenous opioids by binding to opioid receptors in the brain and spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-Ala-Gly-OH has several advantages for lab experiments. It is a stable and easily available building block for the synthesis of peptides and proteins. It is also compatible with various coupling agents and protecting groups used in peptide synthesis. However, Boc-Ala-Gly-OH has some limitations for lab experiments. It is a relatively expensive building block compared to other amino acids. It is also prone to racemization during the coupling reaction, which can affect the purity of the synthesized peptides.
Zukünftige Richtungen
Boc-Ala-Gly-OH has several future directions in scientific research. One of the future directions is the synthesis of bioactive peptides and proteins using Boc-Ala-Gly-OH as a building block. The synthesized peptides and proteins can be used as drugs and vaccines for various diseases. Another future direction is the development of new coupling agents and protecting groups for the synthesis of peptides and proteins. These new agents and groups can improve the efficiency and purity of the synthesis process. Additionally, Boc-Ala-Gly-OH can be used in the synthesis of peptide-based materials such as hydrogels and nanomaterials for various applications.
Conclusion:
In conclusion, Boc-Ala-Gly-OH is a widely used building block in scientific research for the synthesis of peptides and proteins. It has several advantages and limitations for lab experiments and has several future directions in scientific research. Boc-Ala-Gly-OH is an important tool for the development of bioactive peptides and proteins, peptide-based drugs and vaccines, and peptide-based materials.
Synthesemethoden
Boc-Ala-Gly-OH can be synthesized using various methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and fragment condensation. Among these methods, SPPS is the most widely used method for the synthesis of Boc-Ala-Gly-OH. In SPPS, the peptide chain is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. Boc-Ala-Gly-OH can be synthesized by coupling Boc-Ala-OH and Gly-OH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
Boc-Ala-Gly-OH is widely used in scientific research for the synthesis of peptides and proteins. It is used as a building block in the synthesis of various bioactive peptides such as angiotensin, enkephalins, and vasopressin. Boc-Ala-Gly-OH is also used in the synthesis of peptide-based drugs and vaccines. It is used as a linker in the synthesis of conjugates of peptides and proteins with other molecules such as drugs, fluorescent dyes, and nanoparticles.
Eigenschaften
CAS-Nummer |
148750-86-1 |
|---|---|
Molekularformel |
C10H20N2O6 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1 |
InChI-Schlüssel |
KWPRIABABOYKQJ-RGMNGODLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
Kanonische SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
Synonyme |
t-Boc-Ala-Gly-monohydrate tert-butyloxycarbonyl-alanyl-glycine tert-butyloxycarbonyl-L-alanylglycine monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



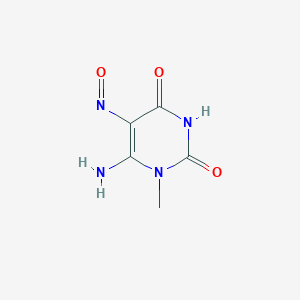

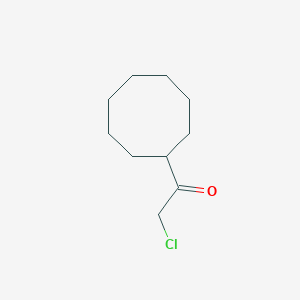
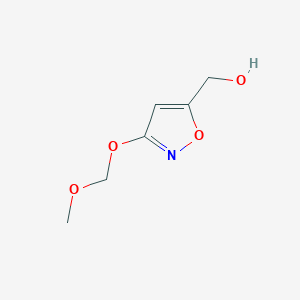
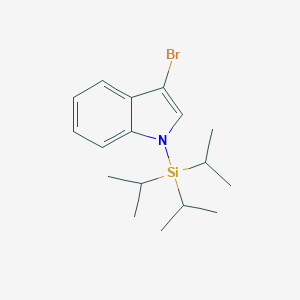
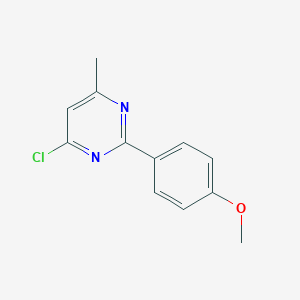

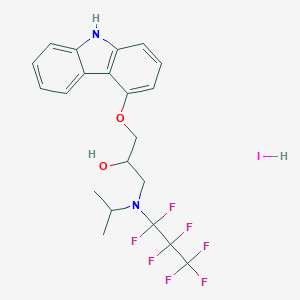
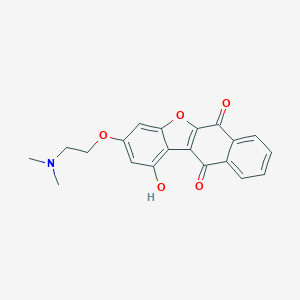
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

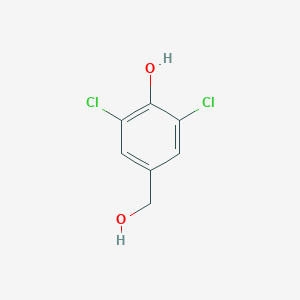
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
